![molecular formula C20H30N2O3S B2568321 3-(benzènesulfonyl)-N-[(1-cyclopentylpipéridin-4-yl)méthyl]propanamide CAS No. 1211714-27-0](/img/structure/B2568321.png)
3-(benzènesulfonyl)-N-[(1-cyclopentylpipéridin-4-yl)méthyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group with a cyclopentylpiperidinyl moiety
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Aperçu : La structure unique de ce composé combine une partie pipéridine avec un groupe benzènesulfonyle, ce qui en fait un candidat prometteur pour le développement de médicaments. Les chercheurs ont étudié ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Applications spécifiques :- Inhibiteurs de protéases : Le groupe sulfonyle peut interagir avec les enzymes protéases, qui jouent un rôle crucial dans des maladies comme le VIH/SIDA. Les chercheurs explorent des dérivés de ce composé comme inhibiteurs de protéases pour lutter contre les infections virales .
- Agents anti-inflammatoires : Le groupe phénylsulfonyle suggère un potentiel anti-inflammatoire. Les scientifiques étudient ses effets sur les voies inflammatoires et les maladies auto-immunes .
- Agents anticancéreux : L'échafaudage de la pipéridine peut être modifié pour créer de nouveaux composés anticancéreux. Les chercheurs étudient sa cytotoxicité et ses mécanismes d'action potentiels .
Synthèse organique et réactions chimiques
Aperçu : Les chimistes organiciens utilisent ce composé comme un bloc de construction pour synthétiser des molécules plus complexes. Sa réactivité et ses groupes fonctionnels en font un élément précieux dans diverses voies de synthèse.
Applications spécifiques :- Chimie des sulfonamides : Le groupe benzènesulfonyle participe aux réactions de sulfonamides, permettant la création de sulfonamides avec des substituants spécifiques .
- Formation d'amides : L'azote de la pipéridine peut réagir avec les chlorures d'acyle pour former des amides. Les chercheurs utilisent cette réaction pour construire des mimétiques de peptides et d'autres composés bioactifs .
Science des matériaux et chimie des polymères
Aperçu : Les caractéristiques structurelles du composé contribuent à ses applications potentielles dans la science des matériaux et la chimie des polymères.
Applications spécifiques :- Modification des polymères : Les chercheurs étudient l'incorporation de ce composé dans des matrices de polymères pour améliorer les propriétés mécaniques, la stabilité thermique ou la biocompatibilité .
- Surfaces fonctionnalisées : Le groupe sulfonyle peut être lié à des surfaces, créant des matériaux fonctionnalisés pour des capteurs, des membranes ou des systèmes de délivrance de médicaments .
Chimie computationnelle et modélisation moléculaire
Aperçu : Les chimistes computationnels utilisent ce composé comme un système modèle pour étudier les interactions moléculaires et prédire les propriétés.
Applications spécifiques :- Études de liaison : Les simulations d'amarrage moléculaire explorent la façon dont ce composé interagit avec des cibles biologiques, ce qui aide à la conception de médicaments .
- Calculs de mécanique quantique : Les chercheurs calculent les propriétés électroniques, les spectres vibrationnels et les paramètres thermodynamiques à l'aide de méthodes de mécanique quantique .
Recherche agrochimique
Aperçu : Les divers groupes fonctionnels du composé le rendent pertinent dans la recherche agrochimique.
Applications spécifiques :- Herbicides et fongicides : Les chercheurs explorent des dérivés comme herbicides ou fongicides potentiels, ciblant des enzymes spécifiques des plantes ou des champignons .
Chimie analytique
Aperçu : Les chimistes analytiques utilisent ce composé pour le développement et la validation de méthodes.
Applications spécifiques :- Analyse HPLC et LC-MS : Le composé sert d'étalon de référence pour la validation de méthodes en chromatographie liquide à haute performance (HPLC) et en analyse de chromatographie liquide-spectrométrie de masse (LC-MS) .
En résumé, 3-(benzènesulfonyl)-N-[(1-cyclopentylpipéridin-4-yl)méthyl]propanamide est prometteur dans ces domaines divers, et la recherche continue de dévoiler son plein potentiel. Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment for precise temperature control, efficient mixing, and purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(12-15-26(24,25)19-8-2-1-3-9-19)21-16-17-10-13-22(14-11-17)18-6-4-5-7-18/h1-3,8-9,17-18H,4-7,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZHMDJFPSXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
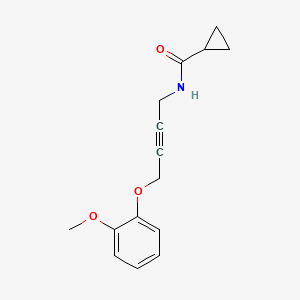
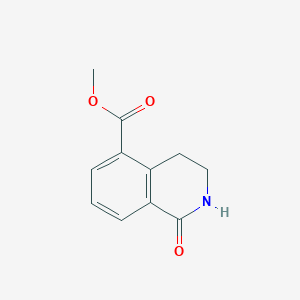
![N-(2,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2568243.png)
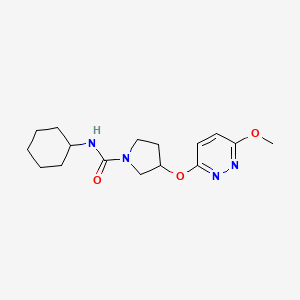
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2568248.png)
![[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B2568249.png)
![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)
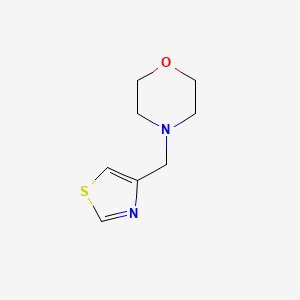
![3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2568256.png)
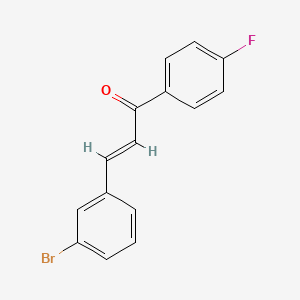
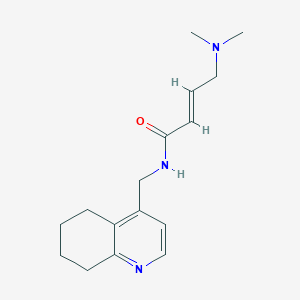
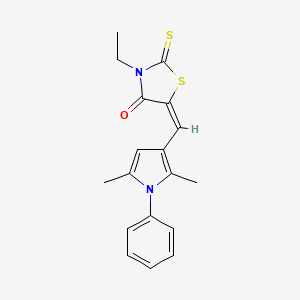
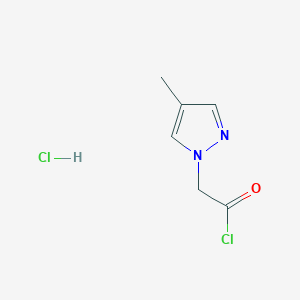
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
